molecular formula C10H19NO6 B099662 alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl- CAS No. 17296-08-1

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl-

Cat. No. B099662
CAS RN: 17296-08-1
M. Wt: 249.26 g/mol
InChI Key: NQZUQHYRSVKBRT-SPFKKGSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl- is a complex chemical compound with potential applications in scientific research. This compound is also known as Methyl-α-D-galactopyranoside and is a derivative of galactose, a monosaccharide sugar. In

Scientific Research Applications

Methyl-α-D-galactopyranoside has various scientific research applications, including its use as a substrate for the study of enzyme kinetics. This compound is also used in the development of analytical methods for the detection and quantification of galactose in biological samples. Additionally, Methyl-α-D-galactopyranoside is used in the study of carbohydrate-protein interactions and the development of new drugs that target these interactions.

Mechanism Of Action

Methyl-α-D-galactopyranoside is a competitive inhibitor of galactose-specific enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action is useful in the study of enzyme kinetics and the development of drugs that target galactose-specific enzymes.

Biochemical And Physiological Effects

Methyl-α-D-galactopyranoside has no known biochemical or physiological effects on humans. However, this compound has been shown to be toxic to some microorganisms and can be used as an antibiotic in some cases.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl-α-D-galactopyranoside in lab experiments include its availability, affordability, and stability. This compound is also easy to use and can be used in a variety of experiments. However, the limitations of using Methyl-α-D-galactopyranoside include its potential toxicity to some microorganisms and its limited applications in human studies.

Future Directions

There are several future directions for the use of Methyl-α-D-galactopyranoside in scientific research. One potential direction is the development of new drugs that target galactose-specific enzymes. Another direction is the study of carbohydrate-protein interactions and the development of new methods for detecting and quantifying galactose in biological samples. Additionally, Methyl-α-D-galactopyranoside can be used in the development of new analytical methods for the study of enzyme kinetics and the development of new antibiotics.

Synthesis Methods

Methyl-α-D-galactopyranoside can be synthesized from galactose through a series of chemical reactions that involve the use of reagents such as acetic anhydride, methanol, and hydrochloric acid. The synthesis process involves the acetylation of galactose, followed by the methylation of the hydroxyl group at position 3 of the sugar ring. The resulting compound is then purified through recrystallization to obtain pure Methyl-α-D-galactopyranoside.

properties

CAS RN

17296-08-1

Product Name

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-methyl-

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-dimethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C10H19NO6/c1-5(13)11-7-9(15-2)8(14)6(4-12)17-10(7)16-3/h6-10,12,14H,4H2,1-3H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1

InChI Key

NQZUQHYRSVKBRT-SPFKKGSWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)OC

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC

synonyms

Methyl 2-(acetylamino)-3-O-methyl-2-deoxy-α-D-galactopyranoside

Origin of Product

United States

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